molecular formula C30H30O14 B586433 6,10,11-Triethylcarbonate Daunomycinone CAS No. 67665-61-6

6,10,11-Triethylcarbonate Daunomycinone

Cat. No. B586433
CAS RN: 67665-61-6
M. Wt: 614.556
InChI Key: YJTXQIIZHCNWLB-PBYQXAPXSA-N
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Description

6,10,11-Triethylcarbonate Daunomycinone is a biochemical compound with the molecular formula C30H30O14 and a molecular weight of 614.55 . It’s used in proteomics research .


Physical And Chemical Properties Analysis

6,10,11-Triethylcarbonate Daunomycinone has a molecular weight of 614.55 and a molecular formula of C30H30O14 . Additional physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis Techniques

  • Daunomycinone, a component of the anthracycline group, has been synthesized through various methods, including benzamide directed ortho metalation, which leads to the A/B ring synthon of daunomycinone (Sibi, Altintaş, & Snieckus, 1984).
  • Benzylic substitution in ring A of daunomycinone has been explored, converting daunomycinone into thiodaunomycinone and related deoxy analogs (Sallam, Whistler, & Cassady, 1985).
  • Innovative synthesis methods have been developed, such as the use of 1,4-dipolar aryne cycloaddition strategy in anthracyclinone synthesis, leading to compounds like (±)-4-demethoxydaunomycinone (Khanapure & Biehl, 1991).

Biological and Medicinal Research

  • Daunomycinone's biological effects and interactions with DNA have been studied, with a focus on its role in the anthracycline group of antibiotics obtained from Streptomyces peucetius (Tan et al., 1967).
  • Research on new glycosides of daunomycinone and adriamycinone has shown significant biological activity in cultured cells and experimental tumors in mice (Arcamone et al., 1975).
  • Studies have explored the microbial transformation of daunomycinone, leading to products like dihydrodaunomycinone with identifiable physicochemical characteristics (Karnetová et al., 1976).

Chemical Properties and Interactions

  • Investigations into the one-electron reduction of daunomycin and its derivatives, including daunomycinone, have provided insights into their semiquinone free radicals and interactions with solvents (Schreiber et al., 1987).
  • Studies on stereospecific epoxidation of anthracyclinones have led to products like 8(R)-methoxydaunomycinone, further expanding the understanding of daunomycinone's chemical behavior (Penco et al., 1980).

properties

IUPAC Name

[(1S,3S)-3-acetyl-1,12-bis(ethoxycarbonyloxy)-3-hydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-5-yl] ethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30O14/c1-6-39-27(34)42-18-13-30(37,14(4)31)12-16-20(18)26(44-29(36)41-8-3)22-21(25(16)43-28(35)40-7-2)23(32)15-10-9-11-17(38-5)19(15)24(22)33/h9-11,18,37H,6-8,12-13H2,1-5H3/t18-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTXQIIZHCNWLB-PBYQXAPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1CC(CC2=C1C(=C3C(=C2OC(=O)OCC)C(=O)C4=C(C3=O)C(=CC=C4)OC)OC(=O)OCC)(C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)O[C@H]1C[C@@](CC2=C1C(=C3C(=C2OC(=O)OCC)C(=O)C4=C(C3=O)C(=CC=C4)OC)OC(=O)OCC)(C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858519
Record name (1S,3S)-3-Acetyl-3-hydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1,5,12-triyl triethyl triscarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,10,11-Triethylcarbonate Daunomycinone

CAS RN

67665-61-6
Record name (1S,3S)-3-Acetyl-3-hydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1,5,12-triyl triethyl triscarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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